2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-
CAS No.: 121353-88-6
Cat. No.: VC0219484
Molecular Formula: C30H29FN2O6
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
![2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- - 121353-88-6](/images/no_structure.jpg)
Specification
CAS No. | 121353-88-6 |
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Molecular Formula | C30H29FN2O6 |
Molecular Weight | 0 |
IUPAC Name | 1-[3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36) |
SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F |
Introduction
Chemical Structure and Classification
Structural Components
2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- belongs to the family of modified pyrimidine nucleosides. The compound consists of three key structural elements:
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Pyrimidine Base: A 5-methylated 2,4(1H,3H)-pyrimidinedione (thymine) base
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Modified Sugar Moiety: A 2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar with arabino configuration
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Protecting Group: A (4-methoxyphenyl)diphenylmethyl (DMT) group at the 5' position
The DMT group serves as a protecting group for the 5'-hydroxyl function, which is critical for controlled oligonucleotide synthesis procedures. This structure places the compound within the broader category of fluorinated nucleoside analogs, specifically those with arabino configuration .
Nomenclature and Synonyms
The compound may also be referred to by several alternative names in scientific literature:
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1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione
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5'-O-DMT-2'-deoxy-2'-fluoro-5-methyluridine
Molecular Properties
The compound has the following key molecular properties:
Property | Value |
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Molecular Formula | C₃₀H₂₉FN₂O₆ |
Molecular Weight | Approximately 532.56 g/mol |
Physical State | White to off-white solid |
Solubility | Soluble in organic solvents (DMSO, methanol, dichloromethane) |
UV Absorption | Characteristic absorption maxima in the UV range |
Synthetic Methodologies
General Synthesis Strategy
Structural Characterization
Spectroscopic Properties
While specific spectroscopic data for the target compound is limited in the available literature, related compounds provide insight into its expected spectroscopic characteristics:
NMR Spectroscopy
Fluorinated arabinose derivatives typically show characteristic patterns in both ¹H and ¹⁹F NMR spectra. The presence of fluorine at the 2' position causes distinctive splitting patterns in the sugar proton signals, particularly H-1', H-2', and H-3'. The ¹⁹F signal typically appears between -190 and -200 ppm .
Mass Spectrometry
Mass spectrometric analysis would be expected to show characteristic fragmentation patterns, including the loss of the DMT group (303 mass units) as a common fragmentation pathway .
X-ray Crystallography
Crystal structure analysis of related compounds reveals that the arabino configuration places the 2'-fluoro and the pyrimidine base in a trans orientation, which has important implications for the compound's biological activity and its behavior in oligonucleotide structures .
Biological Activity and Applications
Nucleic Acid Chemistry Applications
The primary application of 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- is as a building block in oligonucleotide synthesis. The 5'-O-DMT group serves as a protecting group that can be selectively removed during solid-phase synthesis procedures.
Key advantages of incorporating this modified nucleoside into oligonucleotides include:
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Enhanced stability against nuclease degradation
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Improved binding affinity to complementary nucleic acids
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Modified thermal stability of resulting duplexes
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Potential for altered biological activity of the oligonucleotide products
Antiviral Activity
Structurally related compounds like 2'-fluoro-arabinosides have demonstrated activity against various viruses. The mechanism typically involves inhibition of viral polymerases through incorporation into viral DNA or by direct inhibition of the enzyme .
Anticancer Properties
Structure-Activity Relationships
Effect of 2'-Fluoro Substitution
The 2'-fluoro substitution in arabino configuration significantly affects the compound's biochemical properties:
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Sugar Conformation: The 2'-fluoro group influences the sugar pucker, favoring conformations that can enhance binding to specific enzymes or nucleic acid targets.
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Bond Strength: The C-F bond at the 2' position increases the compound's stability against chemical and enzymatic degradation.
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Electronegativity Effects: The highly electronegative fluorine atom alters the electronic distribution within the molecule, affecting hydrogen bonding and other intermolecular interactions .
Comparison with Related Compounds
Table 1 compares key properties of 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- with structurally related compounds:
Compound | Sugar Modification | Base Modification | Protecting Group | Key Properties |
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Target Compound | 2'-Deoxy-2'-fluoro-arabinose | 5-Methyl-pyrimidinedione | 5'-O-DMT | Enhanced nuclease resistance, oligonucleotide synthesis building block |
FMAU | 2'-Deoxy-2'-fluoro-arabinose | 5-Methyl-pyrimidinedione | None | Increased metabolic stability, potential antiviral activity |
5'-O-DMT-2'-O-methyl-5-methyluridine | 2'-O-Methyl-ribose | 5-Methyl-pyrimidinedione | 5'-O-DMT | Enhanced RNA duplex stability, nuclease resistance |
1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-Methyl-2,4(1H,3H)-pyrimidinedione | 2'-Deoxy-2'-fluoro-arabinose | 5-Methyl-pyrimidinedione | 3',5'-Di-O-benzoyl | Synthetic intermediate, different protection pattern |
Research Applications and Future Directions
Oligonucleotide Therapeutics
The compound's role in oligonucleotide synthesis positions it as an important component in the development of therapeutic oligonucleotides, including:
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Antisense Oligonucleotides: These target specific mRNA sequences to inhibit protein expression, with applications in various disease states.
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siRNA Therapeutics: Short interfering RNAs that utilize the RNA interference pathway to silence specific genes.
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Aptamers: Oligonucleotides that bind specific targets with high affinity and selectivity, with potential diagnostic and therapeutic applications.
Diagnostic Applications
Modified oligonucleotides containing the 2'-fluoro-arabino modification have potential applications in diagnostic procedures, including:
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Molecular Probes: Enhanced stability for nucleic acid detection assays
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Imaging Applications: When coupled with appropriate labeling strategies
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Nucleic Acid Testing: Improved sensitivity and specificity in diagnostic assays
Emerging Research Directions
Recent research has explored several innovative applications for fluorinated nucleoside analogs, which may indicate future directions for the target compound:
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Combination Therapies: Exploration of synergistic effects with other therapeutic agents
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Targeted Delivery Systems: Development of conjugates that enhance cellular uptake and tissue-specific targeting
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Structural Biology Studies: Use in crystallography and NMR studies to understand nucleic acid-protein interactions
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